molecular formula C4H4N4O2 B098074 5-Nitropyrimidin-4-amine CAS No. 15568-46-4

5-Nitropyrimidin-4-amine

Cat. No.: B098074
CAS No.: 15568-46-4
M. Wt: 140.1 g/mol
InChI Key: IUPXWOAZKBCBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitropyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group (-NO₂) at position 5 and an amine (-NH₂) at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The nitro and amine substituents confer unique electronic properties, making this scaffold a versatile intermediate for synthesizing bioactive molecules.

Properties

CAS No.

15568-46-4

Molecular Formula

C4H4N4O2

Molecular Weight

140.1 g/mol

IUPAC Name

5-nitropyrimidin-4-amine

InChI

InChI=1S/C4H4N4O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H,(H2,5,6,7)

InChI Key

IUPXWOAZKBCBLN-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)N)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=NC=N1)N)[N+](=O)[O-]

Synonyms

4-Pyrimidinamine, 5-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of 5-nitropyrimidin-4-amine, highlighting structural variations, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
This compound Parent scaffold (no additional substituents) C₄H₅N₅O₂ 155.12 Base structure; used as a precursor for antiviral and antibacterial agents.
6-Chloro-5-nitropyrimidin-4-amine Cl at position 6 C₄H₄ClN₅O₂ 189.56 Enhanced reactivity for nucleophilic substitution; intermediate in kinase inhibitor synthesis.
6-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitropyrimidin-4-amine Bulky benzhydryl-piperazinyl group at position 6 C₂₁H₂₂N₆O₂ 429.47 Potential CNS activity due to lipophilic substituents; improves blood-brain barrier penetration.
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine Quinolinyloxy group at position 6 C₁₄H₁₁N₅O₃ 297.27 Anticancer candidate; quinoline moiety enhances DNA intercalation.
N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-oxadiazolyl)piperidinyl)-5-nitropyrimidin-4-amine Complex piperidinyl-oxadiazolyl and sulfonyl groups C₂₁H₂₄FN₇O₅S 505.53 Biochemical research (kinase inhibition); high molecular weight for targeted therapies.
6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine Cl at position 6; dimethylamine at position 4 C₆H₇ClN₅O₂ 217.63 Improved solubility via dimethylamino group; used in antiviral drug development.

Structural and Functional Insights

  • Position 6 Modifications: Chloro Substituents: Chlorine at position 6 (e.g., 6-chloro derivatives) increases electrophilicity, facilitating further functionalization. For example, 5-bromo-2-chloropyrimidin-4-amine forms hydrogen-bonded dimers in crystal structures, enhancing stability . Aryloxy Groups: Substitutions like phenoxy or quinolinyloxy (e.g., 6-(2-chlorophenoxy)-5-nitropyrimidin-4-amine) introduce steric bulk, affecting solubility and π-π stacking interactions critical for DNA binding . Piperazinyl/Morpholinyl Groups: These substituents (e.g., 6-[4-(diphenylmethyl)piperazin-1-yl] derivatives) improve lipophilicity and modulate receptor affinity, as seen in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
  • Crystallographic Data: Derivatives such as 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing planar conformations. The N4⋯N5 distance (2.982 Å) is longer than in chlorophenyl analogs (2.940 Å), influencing crystal packing . Weak C–H⋯F and π–π interactions (e.g., centroid distance 3.708 Å) in fluorophenyl derivatives contribute to supramolecular networks, impacting melting points and formulation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.